2-(3,4-Dichlorobenzyl)thiazole-4-carboxylic Acid
Description
2-(3,4-Dichlorobenzyl)thiazole-4-carboxylic Acid (CAS: 1341633-67-7) is a halogenated heterocyclic compound featuring a thiazole core substituted with a 3,4-dichlorobenzyl group at the 2-position and a carboxylic acid moiety at the 4-position. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C11H7Cl2NO2S |
|---|---|
Molecular Weight |
288.1 g/mol |
IUPAC Name |
2-[(3,4-dichlorophenyl)methyl]-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C11H7Cl2NO2S/c12-7-2-1-6(3-8(7)13)4-10-14-9(5-17-10)11(15)16/h1-3,5H,4H2,(H,15,16) |
InChI Key |
XOWFAJQQPQTPEY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CC2=NC(=CS2)C(=O)O)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dichlorobenzyl)thiazole-4-carboxylic acid typically involves the reaction of 3,4-dichlorobenzyl chloride with thiazole-4-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 2-(3,4-Dichlorobenzyl)thiazole-4-carboxylic acid may involve more efficient and scalable methods. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dichlorobenzyl)thiazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3,4-Dichlorobenzyl)thiazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential as an antimicrobial agent, exhibiting activity against various bacterial and fungal strains.
Medicine: Research is ongoing to explore its potential as an anticancer agent, with studies indicating its ability to inhibit the growth of certain cancer cell lines.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(3,4-Dichlorobenzyl)thiazole-4-carboxylic acid involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes.
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Structural and Functional Analogues
2-(3,4-Dichlorophenylamino)-thiazole-4-carboxylic Acid Ethyl Ester
- CAS : 262855-36-7
- Molecular Formula : C₁₂H₁₀Cl₂N₂O₂S
- Molecular Weight : 317.19 g/mol
- Purity : ≥97% (NLT)
- The addition of a phenylamino group introduces hydrogen-bonding capabilities, which may alter receptor binding in pharmacological contexts.
- Applications : Marketed as a bulk product for custom synthesis, suggesting its utility as a precursor in drug development .
3,4-Dichlorobenzyl Chloride
- CAS : 102-47-6
- Molecular Formula : C₇H₅Cl₃
- Molecular Weight : 195.48 g/mol
- Key Differences :
- Lacks the thiazole ring and carboxylic acid, reducing complexity and reactivity.
- Primarily used as a synthetic intermediate for introducing the 3,4-dichlorobenzyl group into larger molecules.
Comparative Data Table
Key Research Findings
Bioactivity and Stability: The carboxylic acid group in 2-(3,4-Dichlorobenzyl)thiazole-4-carboxylic Acid may limit bioavailability due to high polarity, whereas the ethyl ester analogue (CAS 262855-36-7) offers improved stability in physiological environments .
Synthetic Utility :
- 3,4-Dichlorobenzyl Chloride (CAS 102-47-6) is a critical precursor for synthesizing the dichlorobenzyl group in thiazole derivatives. Its hazardous nature necessitates careful handling during synthesis .
Market and Accessibility :
- The discontinuation of 2-(3,4-Dichlorobenzyl)thiazole-4-carboxylic Acid suggests challenges in scalability or niche demand. In contrast, its ethyl ester derivative remains accessible, reflecting broader industrial applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
